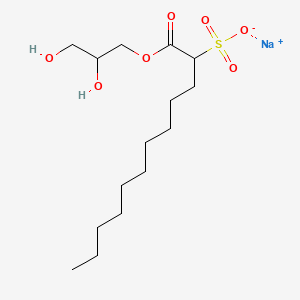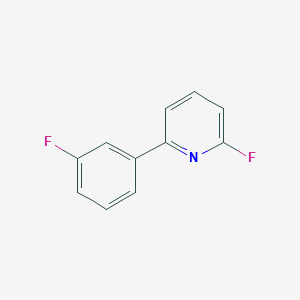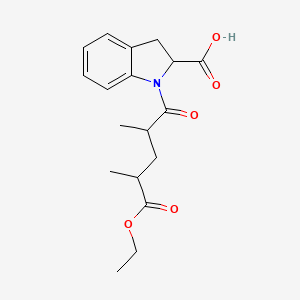
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with fluorobenzylidene groups and a tert-butyl ester. The presence of fluorine atoms in the benzylidene groups enhances its chemical stability and reactivity, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with a piperidone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene groups. The resulting intermediate is then esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to accommodate the increased volume. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzylidene groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or microbial inhibition, depending on the specific application.
相似化合物的比较
Similar Compounds
tert-Butyl 3,5-bis(trifluoromethyl)benzylidene-4-oxopiperidine-1-carboxylate: Similar structure but with trifluoromethyl groups instead of fluorobenzylidene groups.
tert-Butyl 3,5-bis(2-chlorobenzylidene)-4-oxopiperidine-1-carboxylate: Similar structure but with chlorobenzylidene groups instead of fluorobenzylidene groups.
Uniqueness
The presence of fluorine atoms in tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate imparts unique properties such as increased chemical stability, enhanced reactivity, and potential biological activity. These characteristics distinguish it from other similar compounds and make it a valuable compound for various research applications.
属性
分子式 |
C24H23F2NO3 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
tert-butyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13- |
InChI 键 |
MCSPIRBNMDODQP-BKHHGCLFSA-N |
手性 SMILES |
CC(OC(=O)N1C/C(=C/C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)



![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)
